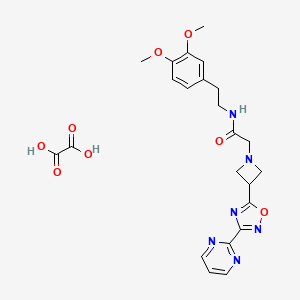![molecular formula C20H25NO2 B2584297 6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione CAS No. 896662-50-3](/img/structure/B2584297.png)
6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione” is a chemical substance with the molecular formula C20H25NO2 . It has an average mass of 311.418 Da and a mono-isotopic mass of 311.188538 Da . This compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, it consists of 20 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, melting point, and solubility. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, its molecular weight is 311.42 . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds are known to form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing significant protection against metallic corrosion. This property is attributed to their high electron density, enabling them to adsorb effectively on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage. This review highlights the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the design of bioactive molecules with target selectivity (Li Petri et al., 2021).
Quinoxaline Compounds in Antitumor Properties
Quinoxaline and its analogs have been investigated for their antitumoral properties. These compounds are used in various applications, including as dyes, pharmaceuticals, and antibiotics. The antitumoral properties of quinoxaline compounds have been a subject of research, exploring their potential as catalysts' ligands and their synthesis through condensation reactions (Pareek & Kishor, 2015).
Quinazoline and Pyrimidine in Optoelectronic Materials
Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
6,9,9-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cycloheptane]-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13-10-14-16-15(11-13)19(2,3)12-20(8-6-4-5-7-9-20)21(16)18(23)17(14)22/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHFQIYMYHWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC4(N3C(=O)C2=O)CCCCCC4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

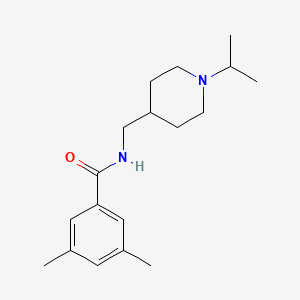
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
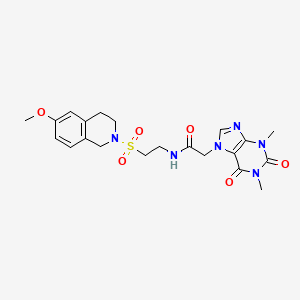
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)
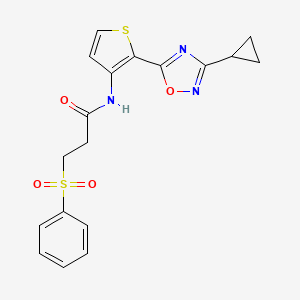
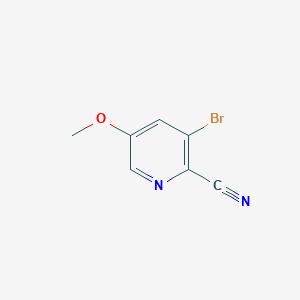
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)
![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)
![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
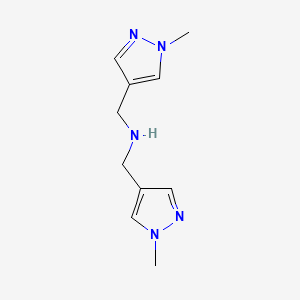
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)
